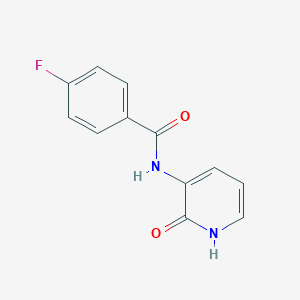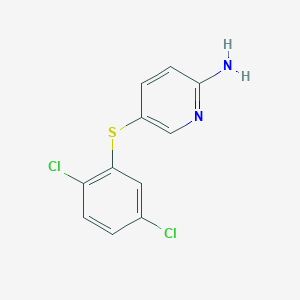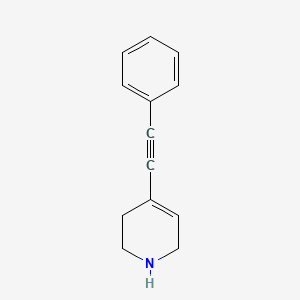
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a phenylethynyl group attached to the tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide . The reaction is carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira coupling reaction is a widely used method in organic synthesis and can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The phenylethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce reduced tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets and pathways within cells. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethynyl-1,4-naphthoquinone: Undergoes oxidative amination reactions with amines.
2-(Arylethynyl)-3-ethynylthiophenes: Synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling reactions.
Uniqueness
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features and the presence of the phenylethynyl group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
4-(2-phenylethynyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H13N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8,14H,9-11H2 |
Clave InChI |
PASAVAZVIVVJBY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
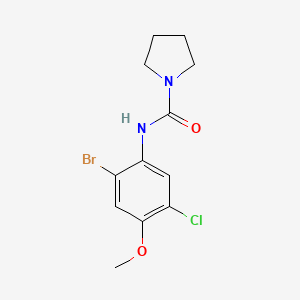
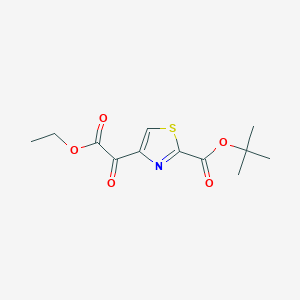
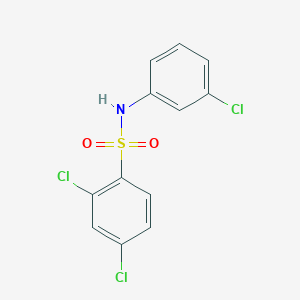

![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

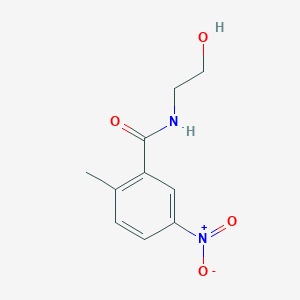
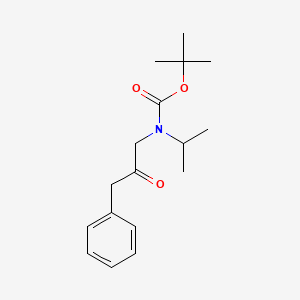
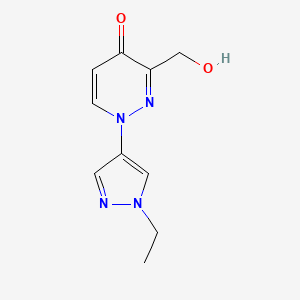
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
